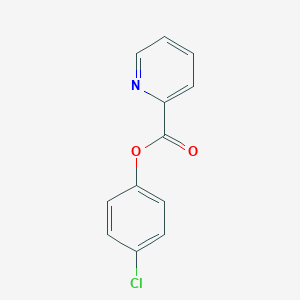

4-Chlorophenyl 2-pyridinecarboxylate

Description

Properties

CAS No. |

64301-94-6 |

|---|---|

Molecular Formula |

C12H8ClNO2 |

Molecular Weight |

233.65g/mol |

IUPAC Name |

(4-chlorophenyl) pyridine-2-carboxylate |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-6-10(7-5-9)16-12(15)11-3-1-2-8-14-11/h1-8H |

InChI Key |

CPYVYZDMUCPNHX-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Physical Properties

The following table compares key physical properties of 4-chlorophenyl 2-pyridinecarboxylate with similar compounds:

Notes:

- The target compound’s ester group distinguishes it from 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid (carboxylic acid), resulting in lower polarity and altered solubility .

- Chromium picolinate is a trivalent chromium complex with three 2-pyridinecarboxylate ligands, exhibiting high thermal stability (>300°C) due to its coordination geometry .

- Levocetirizine contains a 4-chlorophenyl group but is part of a larger antihistamine structure, highlighting how substituent positioning affects pharmacological activity .

Reactivity and Functional Group Influence

- Hydrolysis Sensitivity: The ester group in this compound is prone to hydrolysis under acidic or basic conditions, yielding 2-pyridinecarboxylic acid and 4-chlorophenol. This contrasts with 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid, which, as a free acid, is more stable but less lipophilic .

- Electrophilic Substitution: The electron-withdrawing chlorine atom on the phenyl ring deactivates the aromatic system, reducing susceptibility to electrophilic substitution compared to non-halogenated analogues. Fluorine substituents (as in the difluoro derivative) exert a stronger inductive effect but weaker steric hindrance .

Research Findings and Limitations

- Synthetic Yields : Compounds with chloroaryl groups (e.g., those in ) show moderate yields (67–81%), suggesting similar challenges in synthesizing the target compound due to steric and electronic effects .

- Thermal Stability : High-melting-point analogues (268–287°C in ) imply that simpler structures like this compound may have lower thermal stability, necessitating careful storage .

- Safety Profile : While specific data are unavailable, esters and halogenated aromatics often require precautions against skin/eye irritation. Chromium picolinate’s safety sheet underscores the need for rigorous handling protocols for metal complexes .

Preparation Methods

Thionyl Chloride-Mediated Synthesis

A one-step synthesis from 2-pyridinecarboxylic acid and 4-chlorophenol employs thionyl chloride () as both a chlorinating and dehydrating agent. The reaction proceeds via the formation of 2-pyridinecarbonyl chloride, which subsequently reacts with 4-chlorophenol:

Conditions :

-

Molar ratio of 2-pyridinecarboxylic acid to : 1:1.2–1.5.

-

Temperature: 70–80°C under reflux.

-

Solvent: Toluene or dichloromethane.

Performance :

Limitations and Byproduct Formation

Excess may lead to over-chlorination at the pyridine ring’s 4-position, generating 4-chloro-2-pyridinecarbonyl chloride as a side product. Neutralization with aqueous sodium bicarbonate is critical to minimize hydrolysis of the acid chloride.

Palladium-Catalyzed Carbonylation of Dihalopyridines

Reaction Mechanism

Palladium-catalyzed carbonylation offers a regioselective route using 2,3-dichloropyridine as the starting material. In the presence of carbon monoxide () and methanol, monocarbonylation occurs at the 2-position:

Catalyst System :

-

Palladium(II) acetate ().

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

Conditions :

-

Pressure: 20–30 bar .

-

Temperature: 100–120°C.

-

Solvent: Tetrahydrofuran (THF).

Performance :

Subsequent Esterification

The intermediate 2-chloro-3-pyridinecarboxylate undergoes nucleophilic aromatic substitution (SNAr) with 4-chlorophenol in the presence of potassium carbonate ():

Optimization :

Multi-Step Synthesis via Hydrolysis and Selective Esterification

Hydrolysis of Pyridine Dicarboxylates

A patented approach involves the hydrolysis of dimethyl 2,6-bis(trifluoromethyl)pyridine-3,5-dicarboxylate using potassium hydroxide ():

Conditions :

Selective Chlorination and Esterification

The dicarboxylic acid is treated with thionyl chloride () to form the diacid chloride, followed by selective esterification with 4-chlorophenol:

Key Insight :

-

Esterification selectivity is achieved by controlling stoichiometry (1:1 molar ratio of diacid chloride to phenol).

Industrial-Scale Production and Optimization

Catalytic System Advancements

Recent patents highlight the use of bidentate phosphine ligands (e.g., dppf) to enhance palladium catalyst stability and turnover number (TON). For example, a Pd/dppf system achieves a TON of 1,200–1,500 under 30 bar .

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) improve reaction rates in SNAr steps but require rigorous drying to prevent hydrolysis.

-

High-boiling solvents (toluene, xylene) facilitate reflux conditions in esterification, reducing reaction time by 30%.

Purification and Quality Control

Chromatographic Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.